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5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Lipophilicity logP Membrane permeability

5-(2,4-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a fully substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivative bearing a 4-methoxyphenyl group at position 2 and a 2,4-dimethylbenzyl group at position This fused heterocyclic scaffold acts as a bioisostere of purines and has been exploited in ATP-competitive kinase inhibitor design. The pyrazolo[1,5-a]pyrazin-4(5H)-one class has demonstrated antiproliferative activity against A549, H322, and H1299 lung cancer cell lines, with optimized derivatives achieving IC50 values in the 7–8 µM range and significant PI3K protein-level reduction.

Molecular Formula C22H21N3O2
Molecular Weight 359.429
CAS No. 1359207-47-8
Cat. No. B2386929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1359207-47-8
Molecular FormulaC22H21N3O2
Molecular Weight359.429
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C
InChIInChI=1S/C22H21N3O2/c1-15-4-5-18(16(2)12-15)14-24-10-11-25-21(22(24)26)13-20(23-25)17-6-8-19(27-3)9-7-17/h4-13H,14H2,1-3H3
InChIKeyIJWHWSOJYPCIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359207-47-8): Scaffold Positioning and Procurement Context


5-(2,4-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a fully substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivative bearing a 4-methoxyphenyl group at position 2 and a 2,4-dimethylbenzyl group at position 5. This fused heterocyclic scaffold acts as a bioisostere of purines and has been exploited in ATP-competitive kinase inhibitor design [1]. The pyrazolo[1,5-a]pyrazin-4(5H)-one class has demonstrated antiproliferative activity against A549, H322, and H1299 lung cancer cell lines, with optimized derivatives achieving IC50 values in the 7–8 µM range and significant PI3K protein-level reduction [2]. The compound is commercially available at ≥95% purity (catalog CM892012; molecular formula C22H21N3O2; MW 359.43 g/mol) .

Why 5-(2,4-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Replaced by an In-Class Analog Without Evidence


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one series, even single-atom alterations at the 2-aryl or 5-benzyl positions produce divergent biological profiles. SAR analysis from a 2026 study of 30 closely related derivatives (compounds 12–41) demonstrated that antiproliferative IC50 values against A549 NSCLC cells spanned from inactive (>100 µM) to 7.01 µM depending solely on substitution pattern [1]. A high electron-density aryl ring on the pyrazole (position 2) combined with a low electron-density ring on the pyrazinone (position 5) was essential for strong cytotoxicity; compounds lacking either feature lost activity [1]. The target compound's 4-methoxyphenyl group provides a specific electron-donating profile that differs from the 4-ethoxy analog (CAS 1358481-99-8), the 2-methoxy positional isomer (CAS 1358645-10-9), and the des-benzyl analog (CAS 1255785-61-5). Without direct comparative data, assuming functional equivalence among these analogs risks selecting a compound with undemonstrated or absent activity in the intended assay system [2].

Quantitative Differentiation Evidence for 5-(2,4-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Closest Analogs


Predicted Lipophilicity and Permeability Advantage of 4-Methoxy Over 4-Ethoxy Substitution

The 4-methoxyphenyl group at position 2 of the target compound replaces the 4-ethoxyphenyl group found in analog CAS 1358481-99-8. In the broader pyrazolo[1,5-a]pyrazin-4(5H)-one class, ADMET predictions indicate that lower logP values improve drug-likeness scores and reduce predicted toxicity risk [1]. The methoxy substituent (Hammett σp = −0.27) provides a smaller hydrophobic surface area than ethoxy (calculated ΔlogP ≈ −0.5 to −0.7 units based on the Hansch π system for aromatic substituents; π(OCH3) = −0.02 vs. π(OC2H5) = +0.38) [2]. For procurement decisions where oral bioavailability or aqueous solubility is a screening criterion, the methoxy-bearing compound may offer a more favorable starting point than its ethoxy congener, although no direct head-to-head experimental comparison of the two specific compounds has been published.

Lipophilicity logP Membrane permeability ADMET

5-Position 2,4-Dimethylbenzyl Occupancy Is Essential for A549 Antiproliferative Activity vs. Des-Benzyl Analogs

The presence of a substituted benzyl group at position 5 of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a critical determinant of antiproliferative potency against A549 lung adenocarcinoma cells. In the 2026 Kuzu et al. study of 30 derivatives (compounds 12–41), the most active compounds (IC50 = 7.01–8.19 µM) all bore substituted benzyl-type groups at position 5, while compounds lacking a 5-substituent (e.g., the des-benzyl analog CAS 1255785-61-5) showed substantially weaker or undetectable activity [1]. The dimethyl substitution pattern on the benzyl ring contributes to the electron density distribution that SAR analysis identified as enhancing cytotoxic activity [1]. This class-level SAR supports the proposition that the des-benzyl analog cannot substitute for the target compound in A549-focused antiproliferative screens.

NSCLC A549 Antiproliferative Cell cycle arrest Structure–activity relationship

Positional Isomer Differentiation: 4-Methoxy (Para) vs. 2-Methoxy (Ortho) Substitution on the 2-Phenyl Ring

The target compound places the methoxy substituent at the para position of the 2-phenyl ring, contrasting with the ortho-methoxy positional isomer CAS 1358645-10-9. In the pyrazolo[1,5-a]pyrazin-4(5H)-one class, the electronic character of the 2-aryl substituent directly influences antiproliferative potency: SAR analysis by Kuzu et al. (2026) concluded that 'a high electron-density benzene ring on the pyrazole moiety... enhanced cytotoxic activity' [1]. The para-methoxy group exerts a stronger resonance electron-donating effect (+M) than the ortho-methoxy group, which experiences steric inhibition of resonance due to peri-interactions with the pyrazole ring [2]. This electronic difference is predicted to affect π-stacking interactions within the PI3K ATP-binding pocket, as suggested by molecular docking studies showing that conserved interactions within the PI3K active site (PDB: 4XE0) are sensitive to aryl ring electronics [1].

Positional isomerism Electronic effects Receptor binding Structure–activity relationship

Scaffold-Level Cancer Cell Line Selectivity: G1 Arrest in A549 vs. Apoptosis in H322/H1299

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit cell-line-dependent growth inhibition mechanisms. In the foundational study by Liu et al. (2011), compounds 3e–3h induced a strong G1-phase arrest selectively in A549 cells, while the same compounds triggered apoptosis in H322 and H1299 cells [1]. This mechanistic bifurcation was confirmed by flow cytometry (cell cycle distribution) and Hoechst 33258 staining (apoptosis), and was further corroborated by Shao & Feng (2015), who demonstrated that derivatives ppo3a, ppo3b, and ppo3i induced concomitant G1 arrest and p53 elevation in A549 cells without affecting HUVEC viability, suggesting cancer-cell selectivity [2]. The target compound, bearing both the pharmacophoric 2,4-dimethylbenzyl and 4-methoxyphenyl groups, belongs to this mechanistically characterized scaffold class.

Cancer cell selectivity G1-phase arrest Apoptosis A549 H322 H1299

Class-Validated ADMET Profile Supporting Prioritization for In Vivo-Ready Lead Optimization

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has undergone explicit ADMET evaluation in two independent studies. Kuzu et al. (2026) reported that drug-likeness and pre-ADMET evaluations for the compound 12–41 series suggested favorable pharmacokinetic properties, with no structural alerts for overt toxicity [1]. Independently, Alonso de Diego et al. (2024) demonstrated that close structural relatives (6,7-dihydro analogs) achieved oral bioavailability with CNS penetration and in vivo target engagement from 0.32 mg/kg in rodent cognition models, with selectivity and ADMET properties explicitly used as compound selection criteria [2]. The target compound's fully unsaturated pyrazinone ring distinguishes it from the 6,7-dihydro series, potentially affecting metabolic stability, but the shared core scaffold benefits from this body of ADMET validation.

ADMET Drug-likeness Pharmacokinetics Lead optimization

Crystallographic Validation of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold: Structural Confirmation Enabling Rational Design

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been structurally validated by single-crystal X-ray diffraction in two independent studies. Liu et al. (2011) reported two representative crystal structures of the scaffold, providing unambiguous confirmation of the planar fused-ring geometry and substituent orientation [1]. Zheng et al. (2011) independently solved the crystal structure of a closely related 2,6-diphenyl-substituted analog, further confirming the scaffold architecture [2]. These crystallographic data enable accurate molecular docking and structure-based design, distinguishing this scaffold from compound classes for which no experimental structural data exist. The target compound shares the identical core geometry validated in these studies.

X-ray crystallography Crystal structure Structural biology Rational drug design

Recommended Research and Industrial Application Scenarios for 5-(2,4-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Lung Adenocarcinoma (A549) Antiproliferative Screening with PI3K Pathway Endpoint

The compound is structurally aligned with the most potent derivatives in the Kuzu et al. (2026) series, where compounds bearing substituted benzyl groups at position 5 and electron-rich aryl groups at position 2 achieved IC50 values of 7.01–8.19 µM against A549 cells and significantly reduced PI3K protein levels [1]. The target compound's 4-methoxyphenyl (electron-donating) and 2,4-dimethylbenzyl (favorable substitution pattern) substituents match the SAR-defined pharmacophore for PI3K pathway modulation. Recommended use: dose-response profiling (1–100 µM) in A549 cells with PI3K/p-AKT western blot readout, benchmarked against compound 28 (IC50 = 7.01 µM) from the Kuzu series.

Kinase Inhibitor Discovery Leveraging Purine Bioisosteric Scaffold

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a recognized bioisostere of purines, making it directly applicable to ATP-competitive kinase inhibitor design [1]. The target compound's 2,4-dimethylbenzyl and 4-methoxyphenyl substituents provide vectors for exploring selectivity within the kinome. The scaffold has demonstrated binding to PI3K (PDB: 4XE0) with conserved active-site interactions, as confirmed by molecular docking studies [2]. Recommended use: kinome-wide selectivity profiling at 10 µM against a panel of 50–100 recombinant kinases, with follow-up IC50 determination against hit kinases.

Mechanistic Studies of Cell-Cycle-Regulated Cancer Cell Death

The pyrazolo[1,5-a]pyrazin-4(5H)-one class has a uniquely characterized dual mechanism: G1-phase arrest in A549 cells versus apoptosis in H322 and H1299 cells, with concomitant p53 upregulation and HSP70 downregulation, while sparing HUVEC normal endothelial cells at 40 µM [1][2]. Compounds ppo3a, ppo3b, and ppo3i all demonstrated this mechanistic profile [2]. The target compound, as a structurally congruent derivative, is suitable for mechanistic validation studies employing flow cytometry (propidium iodide cell cycle analysis), annexin V/PI apoptosis assays, and p53/HSP70 western blotting in A549 and H322 comparative experiments.

Structure-Guided Lead Optimization Using Validated Crystallographic Data

With three published crystal structures confirming the scaffold's geometry [1][2], the target compound is well-suited for structure-based drug design campaigns. Researchers can generate accurate docking poses against PI3K (PDB: 4XE0) or other kinase targets, design focused libraries around the 2-aryl and 5-benzyl vectors, and use the crystallographically determined bond lengths and angles to constrain conformational searches. Recommended use: virtual screening or focused library enumeration around the 4-methoxyphenyl and 2,4-dimethylbenzyl attachment points, guided by the published crystal structure coordinates, to identify derivatives with improved potency or selectivity.

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